5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-(benzyloxy)-4-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,4-dihydropyridine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group, a pyrimidinylsulfamoyl group, and a dihydropyridine core, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-4-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-4-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The benzyloxy and pyrimidinylsulfamoyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-(benzyloxy)-4-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-4-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-4-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,4-dihydropyridine-2-carboxamide: shares similarities with other dihydropyridine derivatives and sulfonamide-containing compounds.
Dihydropyridine derivatives: These compounds are known for their calcium channel blocking activity and are used in the treatment of cardiovascular diseases.
Sulfonamide-containing compounds: These compounds are widely studied for their antibacterial and enzyme inhibitory properties
Uniqueness
The uniqueness of 5-(benzyloxy)-4-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,4-dihydropyridine-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C23H19N5O5S |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
4-oxo-5-phenylmethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C23H19N5O5S/c29-20-13-19(26-14-21(20)33-15-16-5-2-1-3-6-16)22(30)27-17-7-9-18(10-8-17)34(31,32)28-23-24-11-4-12-25-23/h1-14H,15H2,(H,26,29)(H,27,30)(H,24,25,28) |
InChI Key |
BSBFQXLQADBMBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
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